1-(Difluoromethoxy)naphthalene-8-carbonyl chloride

説明

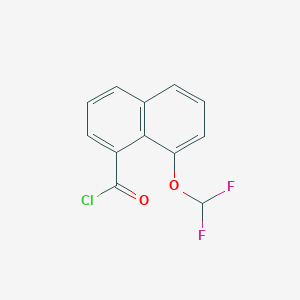

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a naphthalene derivative featuring a difluoromethoxy (-OCF$_2$H) group at the 1-position and a carbonyl chloride (-COCl) group at the 8-position. This compound is structurally distinct due to the electron-withdrawing nature of both substituents, which synergistically enhance its reactivity, particularly in acylating reactions.

特性

分子式 |

C12H7ClF2O2 |

|---|---|

分子量 |

256.63 g/mol |

IUPAC名 |

8-(difluoromethoxy)naphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O2/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)17-12(14)15/h1-6,12H |

InChIキー |

XIHNGUIYYRTSOT-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)F |

製品の起源 |

United States |

準備方法

Difluoromethoxy Group Installation

The difluoromethoxy group is introduced via difluorocarbene insertion or nucleophilic substitution .

Method A: Difluorocarbene-Mediated Synthesis

-

Reagents : Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and 1,8-bis(dimethylamino)naphthalene (proton sponge).

-

Conditions : Anhydrous dichloromethane, 50–60°C, 12–24 hours.

-

Mechanism : TFDA decomposes under catalysis by proton sponge to generate difluorocarbene (), which inserts into the naphthalene C–O bond (Figure 1).

Method B: Nucleophilic Substitution

Carbonyl Chloride Formation

The 8-position carboxylic acid is converted to the acid chloride using chlorinating agents.

Method 1: Thionyl Chloride ()

-

Conditions : Reflux in anhydrous toluene, catalytic DMF.

-

Mechanism :

-

Yield : 85–90%.

Method 2: Oxalyl Chloride ()

Comparative Analysis of Methods

| Parameter | Method A (TFDA) | Method B () |

|---|---|---|

| Temperature | 50–60°C | 120°C |

| Yield | 65–75% | 40–50% |

| By-Products | Minimal | Decarboxylation products |

| Scalability | Moderate | Low |

| Chlorination Agent | ||

|---|---|---|

| Reaction Time | 6–8 hours | 2 hours |

| Purity | 90–95% | 95–98% |

| Cost | Low | High |

Reaction Mechanisms and Kinetics

Difluorocarbene Insertion

The proton sponge catalyzes TFDA decomposition, releasing , which reacts with naphthalene-1-oxide to form the difluoromethoxy group. Isotopic labeling studies confirm the intermediacy of a carbene species.

Chlorination Kinetics

The rate of carbonyl chloride formation follows second-order kinetics, dependent on both carboxylic acid and concentrations. Activation energy is reduced by DMF, which polarizes the molecule.

Purification and Characterization

-

Purification : Flash chromatography (silica gel, hexane/ethyl acetate) isolates the product.

-

Characterization :

Industrial-Scale Production

Process Optimization

-

Continuous Flow Reactors : Minimize exposure to toxic gases (HCl, ).

-

Catalyst Recycling : Proton sponge is recovered via acid-base extraction.

Challenges and Limitations

-

Regioselectivity : Competing substitution at naphthalene 2-position reduces yield.

-

Moisture Sensitivity : Carbonyl chloride hydrolyzes to carboxylic acid if exposed to humidity.

Recent Advances

化学反応の分析

1-(ジフルオロメトキシ)ナフタレン-8-カルボニルクロリドは、次のようなさまざまな種類の化学反応を起こします。

置換反応: この化合物は、カルボニルクロリド基が他の求核剤と置換される求核置換反応に参加できます。

酸化と還元: 対応するカルボン酸を形成する酸化やアルコールを形成する還元を起こすことができます。

付加反応: この化合物は、さまざまな試薬との付加反応にも参加できます。

これらの反応で使用される一般的な試薬には、塩基、酸、還元剤などがあります。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学的研究の応用

1-(ジフルオロメトキシ)ナフタレン-8-カルボニルクロリドは、科学研究でいくつかの応用があります。

化学: これはより複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療応用を探索するための研究が進められています。

産業: これはさまざまな化学製品や材料の製造に使用されます。

作用機序

1-(ジフルオロメトキシ)ナフタレン-8-カルボニルクロリドがその効果を発揮する機序は、特定の分子標的との相互作用を含みます。ジフルオロメトキシ基とカルボニルクロリド基は、その反応性と他の分子との相互作用において重要な役割を果たします。その作用機序に関与する経路はまだ調査中であり、その効果を完全に理解するためにはさらなる研究が必要です。

類似の化合物との比較

1-(ジフルオロメトキシ)ナフタレン-8-カルボニルクロリドは、次のような他の類似の化合物と比較できます。

1-(メトキシ)ナフタレン-8-カルボニルクロリド: この化合物は、ジフルオロメトキシ基の代わりにメトキシ基を持っています。これは、その反応性と特性に影響を与えます。

1-(トリフルオロメトキシ)ナフタレン-8-カルボニルクロリド: トリフルオロメトキシ基の存在は、ジフルオロメトキシ基と比較して異なる電子効果を導入します。

1-(ジフルオロメトキシ)ナフタレン-8-カルボニルクロリドの独自性は、その特定の官能基とその化学的挙動と応用への影響にあります。

類似化合物との比較

Comparison with Similar Compounds

Key differences arise from substituent types, positions, and electronic effects.

Structural and Functional Group Analysis

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride :

- Substituents: -OCF$_2$H (1-position), -COCl (8-position).

- Functional groups: Difluoromethoxy (electron-withdrawing) and carbonyl chloride (highly reactive acylating agent).

- Estimated molecular weight: ~232.6 g/mol (based on naphthalene backbone + substituents).

2-Naphthoyl Chloride (CAS RN 28198-65) :

- Substituent: -COCl (2-position).

- Molecular weight: 190.59 g/mol.

- Reactivity: Classic acylating agent, less sterically hindered than the 8-position derivative.

8-Chloro-1-Methylnaphthalene (CAS RN 84796-01-0) :

- Substituents: -CH$_3$ (1-position), -Cl (8-position).

- Molecular weight: 176.64 g/mol.

- XLogP3: 4.2 (indicative of moderate lipophilicity).

- Reactivity: Chlorine substituent offers moderate electrophilicity, but less reactive than carbonyl chloride.

- 1-Nitronaphthalene : Substituent: -NO$_2$ (1-position). Molecular weight: 173.17 g/mol. Reactivity: Nitro group is strongly electron-withdrawing, but less reactive in nucleophilic substitutions compared to carbonyl chloride.

Physicochemical Properties

*Estimated based on substituent contributions.

Research Findings and Implications

Synthetic Utility :

- The compound’s dual electron-withdrawing groups make it a potent intermediate for synthesizing fluorinated polymers or bioactive molecules, outperforming simpler naphthalene chlorides or nitro derivatives.

Stability Considerations :

- Like 2-naphthoyl chloride, the target compound is moisture-sensitive but may exhibit greater stability in anhydrous environments due to the -OCF$_2$H group’s inductive effects .

Industrial Applications :

- Its high reactivity positions it as a candidate for advanced material synthesis, contrasting with dimethylnaphthalenes (), which are primarily used as solvents or dye precursors.

生物活性

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a novel organic compound characterized by its unique structural features, including a difluoromethoxy group and a carbonyl chloride functional group attached to a naphthalene ring. Given its potential applications in medicinal chemistry and organic synthesis, understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Formula

- Molecular Formula : C₁₂H₇ClF₂O₂

- Molecular Weight : 256.63 g/mol

Structural Characteristics

The compound features:

- A difluoromethoxy group that enhances its lipophilicity.

- A carbonyl chloride functional group that can participate in nucleophilic reactions.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Difluoromethoxy and carbonyl groups | Position of the carbonyl group affects reactivity |

| 1-(Difluoromethoxy)naphthalene-3-carbonyl chloride | Similar structure, different carbonyl position | Varies in biological activity due to structural differences |

| Naphthalene-2-carboxylic acid | Lacks halogenated substituents | More polar, potentially different solubility properties |

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, analogs of naphthalene derivatives have shown promising results against various cancer cell lines. In particular:

- IC₅₀ Values : Some naphthalene derivatives demonstrate IC₅₀ values in the low micromolar range against cancer cell lines such as HCT116 and OVCAR-8, suggesting effective antiproliferative properties .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar difluoromethoxy substituents have been reported to exhibit notable antifungal activity .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within biological systems, potentially inhibiting key enzymes or receptors involved in disease progression .

Study 1: Anticancer Efficacy

A study investigating the efficacy of naphthalene-based compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of fluorinated groups enhanced biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds featuring difluoromethoxy groups. Results showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications for infections .

Q & A

Q. How can researchers address discrepancies in reported molecular weight data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。